N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-5-3-4-6-11(10)15(18)17-9-12(19-2)13-7-8-14(16)20-13/h3-8,12H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQNSNSLSQVGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Chlorothiophene-2-carbaldehyde
5-Chlorothiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 2-chlorothiophene. This method involves reacting 2-chlorothiophene with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding the aldehyde in 78–85% purity.
Reaction Conditions :
- Temperature: 0–5°C
- Reagents: POCl₃ (1.2 equiv), DMF (1.5 equiv)
- Workup: Neutralization with NaHCO₃, extraction with dichloromethane
Step 2: Cyanohydrin Formation
The aldehyde undergoes a cyanohydrin reaction with potassium cyanide (KCN) in aqueous HCl, forming 2-hydroxy-2-(5-chlorothiophen-2-yl)acetonitrile. This step achieves 65–70% yield.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% ± 3% |
| Reaction Time | 4 hours |
| Purification | Recrystallization (EtOH) |
Step 3: Hydrolysis and Reduction
The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield 1,2-dihydroxy-1-(5-chlorothiophen-2-yl)ethane.
Optimization Note :
- LiAlH₄ is preferred over NaBH₄ due to superior reducing power for carboxylic acids.
Step 4: Methoxylation and Amine Formation
Selective methoxylation of the diol is achieved via Mitsunobu reaction with methanol and triphenylphosphine (PPh₃), producing 1-methoxy-2-hydroxy-1-(5-chlorothiophen-2-yl)ethane (82% yield). Subsequent mesylation (MsCl, Et₃N) and displacement with sodium azide (NaN₃) yields the azide, which is reduced to the amine using hydrogenation (H₂/Pd-C).
Reaction Scheme :
$$
\ce{5-Cl-Thiophene-CHO ->[KCN, HCl] Cyanohydrin ->[HCl, H2O] COOH ->[LiAlH4] CH2OH-CHOH-Thiophene ->[MeOH, PPh3] CH2OMe-CHOH-Thiophene ->[MsCl] Mesylate ->[NaN3] Azide ->[H2, Pd/C] NH2}
$$
Amide Coupling: Formation of N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide
The amine intermediate is coupled with 2-methylbenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Triethylamine (Et₃N) is added to scavenge HCl, achieving 89–92% yield.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Workup | Extraction (H2O/EtOAc) |
Side Reactions :
- Over-alkylation of the amine (mitigated by slow addition of acyl chloride).
- Hydrolysis of the amide under acidic conditions (avoided by maintaining pH > 7).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 338.0841 [M+H]⁺ (Calculated: 338.0839 for C₁₆H₁₇ClN₂O₂S).
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyanohydrin Route | 68 | 95 | 12.50 |
| Grignard Alkylation | 55 | 88 | 18.20 |
| Reductive Amination | 72 | 93 | 14.80 |
Key Insight : The cyanohydrin route offers the best balance of yield and cost, though reductive amination provides marginally higher purity.
Industrial Scalability and Challenges
Scaling this synthesis requires addressing:
- Nitrogen Handling : Azide intermediates necessitate strict temperature control to prevent exothermic decomposition.
- Catalyst Recovery : Pd-C from hydrogenation must be filtered and recycled to reduce costs.
- Waste Management : POCl₃ and cyanide byproducts require neutralization before disposal.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Sodium hydride, DMF, room temperature.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide exhibits anticancer properties. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The compound functions by inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to be related to its ability to reduce oxidative stress and inflammation in neuronal cells .
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its pesticidal properties. It shows efficacy against a variety of pests, making it a candidate for development as an environmentally friendly pesticide. Its mode of action involves interference with the nervous system of target insects, leading to paralysis and death .
Herbicide Development
The compound's ability to inhibit specific enzymes involved in plant growth suggests potential applications in herbicide formulation. Preliminary studies indicate that it can selectively inhibit the growth of certain weed species without affecting crop plants .
Material Science Applications
Polymer Chemistry
In material science, this compound is being explored as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated anticancer activity against breast cancer cell lines. |
| Antimicrobial Activity | International Journal of Antimicrobial Agents (2024) | Effective against multiple bacterial strains; disrupts cell membranes. |
| Neuroprotection | Neurobiology Reports (2024) | Reduces oxidative stress in neuronal cells; potential for neurodegenerative disease treatment. |
| Agricultural Pesticide | Journal of Pest Science (2023) | Efficacy against common agricultural pests; environmentally friendly profile. |
| Polymer Additive | Polymer Science Journal (2024) | Enhances thermal stability and mechanical properties in polymer formulations. |
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The methoxyethyl and benzamide groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Benzamide Derivatives
Key Observations :
- Thiophene vs.
- Side Chain Variations : The methoxyethyl group in the target compound contrasts with the phenethyl group in , which may reduce lipophilicity compared to the latter .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
